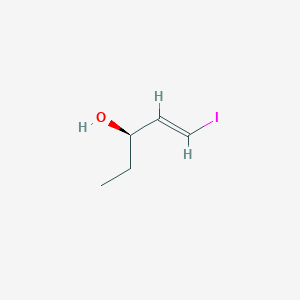
(E,3R)-1-iodopent-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-1-iodopent-1-en-3-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a double bond within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-1-iodopent-1-en-3-ol typically involves the iodination of pent-1-en-3-ol. One common method is the reaction of pent-1-en-3-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (R,E)-1-iodopent-1-en-3-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(R,E)-1-iodopent-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of 1-iodopent-1-en-3-one.
Reduction: Formation of 1-iodopentan-3-ol.
Substitution: Formation of various substituted pent-1-en-3-ol derivatives.
Applications De Recherche Scientifique
Chemistry
(R,E)-1-iodopent-1-en-3-ol is used as a building block in organic synthesis
Biology
In biological research, (R,E)-1-iodopent-1-en-3-ol can be used as a probe to study enzyme mechanisms and protein interactions due to its reactive iodine atom.
Medicine
Industry
In the industrial sector, (R,E)-1-iodopent-1-en-3-ol can be used in the synthesis of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of (R,E)-1-iodopent-1-en-3-ol involves its reactivity with various biological and chemical targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can modulate the activity of enzymes and other biomolecules, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-iodopentane: Lacks the double bond and hydroxyl group, making it less reactive.
Pent-1-en-3-ol: Lacks the iodine atom, resulting in different reactivity and applications.
1-iodo-2-propanol: Has a similar iodine and hydroxyl functionality but differs in carbon chain length and position of the double bond.
Uniqueness
(R,E)-1-iodopent-1-en-3-ol is unique due to the combination of an iodine atom, a hydroxyl group, and a double bond within a single molecule. This combination allows for versatile reactivity and a wide range of applications in various fields.
Propriétés
Numéro CAS |
126641-06-3 |
|---|---|
Formule moléculaire |
C5H9IO |
Poids moléculaire |
212.03 g/mol |
Nom IUPAC |
(E,3R)-1-iodopent-1-en-3-ol |
InChI |
InChI=1S/C5H9IO/c1-2-5(7)3-4-6/h3-5,7H,2H2,1H3/b4-3+/t5-/m1/s1 |
Clé InChI |
VAVSCVJYAOHETD-QLSVQJPWSA-N |
SMILES |
CCC(C=CI)O |
SMILES isomérique |
CC[C@H](/C=C/I)O |
SMILES canonique |
CCC(C=CI)O |
Synonymes |
[R-(E)]-1-Iodo-1-penten-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















